9-Octadecenoic acid, 9-sulfo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Sulfo-9-octadecenoic acid typically involves the sulfonation of 9-octadecenoic acid. The reaction can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to avoid decomposition.
Solvent: Non-polar solvents like chloroform or dichloromethane to dissolve the fatty acid.
Reaction Time: Several hours to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of 9-Sulfo-9-octadecenoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient handling of large volumes of reactants. The use of automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
9-Sulfo-9-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The double bond in the octadecenoic acid chain can be reduced to form saturated sulfonated fatty acids.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Amines or alcohols for substitution reactions.
Major Products
Sulfonates: Formed from oxidation reactions.
Saturated Sulfonated Fatty Acids: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
9-Sulfo-9-octadecenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in organic synthesis.
Biology: Studied for its potential role in cell membrane modification and signaling pathways.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 9-Sulfo-9-octadecenoic acid involves its interaction with cell membranes and proteins. The sulfonic acid group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, affecting their structure and function. Additionally, the hydrophobic tail of the molecule can insert into lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: The parent compound of 9-Sulfo-9-octadecenoic acid, lacking the sulfonic acid group.
Elaidic Acid: A trans isomer of oleic acid with similar properties but different biological effects.
9-Hydroxy-9-octadecenoic Acid: A hydroxylated derivative with different reactivity and applications.
Uniqueness
9-Sulfo-9-octadecenoic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This modification enhances its solubility in water and its ability to participate in specific chemical reactions, making it valuable in various applications.
Properties
CAS No. |
68201-85-4 |
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Molecular Formula |
C18H34O5S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(Z)-9-sulfooctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O5S/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20/h14H,2-13,15-16H2,1H3,(H,19,20)(H,21,22,23)/b17-14- |
InChI Key |
JEXDTYLVDKNUPY-VKAVYKQESA-N |
Isomeric SMILES |
CCCCCCCC/C=C(/CCCCCCCC(=O)O)\S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=C(CCCCCCCC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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